molecular formula C12H26O13 B101462 Galactinol dihydrate CAS No. 16908-86-4

Galactinol dihydrate

Cat. No. B101462
CAS RN: 16908-86-4
M. Wt: 378.33 g/mol
InChI Key: HGCURVXTXVAIIR-XIENVMDPSA-N
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Description

Galactinol dihydrate is a compound that plays a crucial role in the biosynthesis of raffinose family oligosaccharides. It is synthesized by the enzyme galactinol synthase, which transfers a galactose moiety from UDP-galactose to myo-inositol, forming galactinol. This process is the first unique step in the pathway leading to the production of raffinose saccharides, which are important for carbon partitioning in plants and may have protective roles against oxidative damage .

Synthesis Analysis

Galactinol synthase is the enzyme responsible for the synthesis of galactinol. Studies have shown that the activity of this enzyme varies among different plant genotypes and is correlated with the concentration of raffinose saccharides in mature seeds. For instance, in soybean seeds, genotypes with higher galactinol synthase activity tend to have higher levels of raffinose saccharides . The enzyme has also been purified from mature zucchini squash leaves, providing insights into its properties, such as substrate specificity and sensitivity to various ions and compounds .

Molecular Structure Analysis

The molecular structure of galactinol dihydrate has been elucidated through X-ray diffraction. It crystallizes in the orthorhombic system and features a complex three-dimensional hydrogen-bonding network involving hydroxyl, ring, and water oxygen atoms. The primary hydroxyl group of galactinol exhibits twofold orientational disorder, and the linkage conformation is similar to that of alpha-(1 --> 4) linkages found in other carbohydrates .

Chemical Reactions Analysis

Galactinol participates in the formation of raffinose family oligosaccharides by serving as a galactosyl donor. It is involved in the synthesis of raffinose and stachyose, which are important for plant stress responses. The galactosyl moiety of galactinol is transferred to sucrose, forming raffinose, which can be further elongated to stachyose and higher oligosaccharides .

Physical and Chemical Properties Analysis

The physical and chemical properties of galactinol and its derivatives have been studied in various contexts. For example, galactinol and raffinose have been shown to protect plants from oxidative damage, suggesting that they have antioxidant properties. These compounds are effective in scavenging hydroxyl radicals, which may contribute to their protective function in plant cells under stress conditions such as high salinity or chilling . Additionally, the interaction of galactosyl derivatives with amino acids has been studied to understand lectin-carbohydrate interactions, which are primarily based on hydrogen bonding .

Scientific Research Applications

Crystal Structure Analysis

  • Crystal Structure of Galactinol Dihydrate: The molecular and crystal structure of galactinol dihydrate has been determined through X-ray diffraction, revealing its orthorhombic system, space group, and dimensions. The study highlights the twofold orientational disorder of the primary hydroxyl group and the indirect interring hydrogen bond including a water molecule. This research provides insights into the conformation and hydrogen-bonding network of galactinol dihydrate in crystal form (Noguchi et al., 2000).

Plant Stress Tolerance

  • Dehydration Tolerance in Plants: Galactinol synthase (GolS) genes have been linked to dehydration tolerance in plants. For instance, a WRKY transcription factor in Boea hygrometrica binds to the W-box elements of the galactinol synthase gene promoter, enhancing dehydration tolerance. This process involves the accumulation of raffinose family oligosaccharides (RFOs) in plants, with galactinol serving as a crucial component (Wang et al., 2009).
  • Improving Dehydration Stress Tolerance: Overexpression of chickpea galactinol synthase genes in Arabidopsis demonstrated improved tolerance to dehydration stress. This enhancement in tolerance was associated with increased galactinol and raffinose levels, higher chlorophyll retention, and reduced oxidative stress indicators (Salvi et al., 2020).

Protective Role Against Oxidative Damage

  • Oxidative Damage Protection: Galactinol and raffinose have been found to play a role in protecting plants from oxidative damage. Studies in Arabidopsis plants have shown that high levels of these compounds correlate with increased tolerance to various stresses, suggesting their role in scavenging hydroxyl radicals and protecting plant cells (Nishizawa et al., 2008).

Seed Development and Germination

  • Expression in Seed Development and Germination: Research on maize has shown that GALACTINOL SYNTHASE (GOLS) is involved in the formation of galactinol, a crucial step in the biosynthesis of raffinose family oligosaccharides (RFOs). These compounds are hypothesized to play roles in plant development, with varying transcript amounts observed during seed development and germination (Zhao et al., 2004).

Cold Stress Tolerance

  • Enhancing Cold Stress Tolerance in Plants: Studies have shown that the expression of galactinol synthase genes in various plants, such as Ammopiptanthus nanus and Medicago falcata, enhances cold stress tolerance. This is achieved through the synthesis of RFOs, which play a crucial role in abiotic stress tolerance, particularly in response to low temperatures (Liu et al., 2019), (Zhuo et al., 2013).

Role in Plant Metabolism

  • Galactinol in Plant Metabolism: The isolation and identification of galactinol from castor oilseed meal contribute to the understanding of its role in plant metabolism, specifically in the biosynthesis of raffinose saccharides in plant tissues (Kuo, 1992).

Safety And Hazards

According to the safety data sheet, it is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

In a study, it was found that the level of galactinol dihydrate tended to decline at 24 and 48 hours after defect repair in patients with pulmonary arterial hypertension associated with congenital heart disease . This suggests that galactinol dihydrate could be used as a suitable noninvasive marker for disease monitoring and evaluating future therapeutic interventions .

properties

IUPAC Name

(1R,2S,4R,5R)-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11.2H2O/c13-1-2-3(14)4(15)10(21)12(22-2)23-11-8(19)6(17)5(16)7(18)9(11)20;;/h2-21H,1H2;2*1H2/t2-,3+,4+,5?,6-,7+,8-,9-,10-,11?,12-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCURVXTXVAIIR-XIENVMDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(C(C(C2O)O)O)O)O)O)O)O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC2[C@@H]([C@H](C([C@H]([C@H]2O)O)O)O)O)O)O)O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584969
Record name (2R,3R,5S,6R)-2,3,4,5,6-Pentahydroxycyclohexyl alpha-D-galactopyranoside--water (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Galactinol dihydrate

CAS RN

16908-86-4
Record name (2R,3R,5S,6R)-2,3,4,5,6-Pentahydroxycyclohexyl alpha-D-galactopyranoside--water (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
K Noguchi, K Okuyama, S Ohno, T Hidano… - Carbohydrate …, 2000 - Elsevier
The crystal structure of galactinol dihydrate has been determined by X-ray diffraction. The crystal belongs to the orthorhombic system, space group P2 1 2 1 2, a=15.898(6), b=19.357(5), …
Number of citations: 6 www.sciencedirect.com
Y He, Y Yan, J Chen, S Liu, L Hua, X Jiang… - Acta Pharmacologica …, 2022 - nature.com
… In contrast, galactinol dihydrate, guanosine monophosphate, and hydroxyphenylacetylglycine tended to decline at T24 and T48 (only galactinol dihydrate with P < 0.05 at T48). In …
Number of citations: 10 www.nature.com
JH Kim, AM Hossain, NH Kim, DH Lee… - Journal of Applied …, 2011 - researchgate.net
… The galactinol dihydrate standard and plant extracts treated with six … Galactinol dihydrate standard was analyzed in the negative ion mode, and both galactinol and galactinol dihydrate …
Number of citations: 7 www.researchgate.net
KC Tsou, AM Seligman - Journal of the American Chemical …, 1953 - ACS Publications
Phenyl/3-D-glucopyruronoside was synthesized by the catalytic oxidation of phenyl/3-D-glucopyranoside in the presence of platinum black. Its identity to thenatural product was shown …
Number of citations: 29 pubs.acs.org
RJ Brown, RF Serro - Journal of the American Chemical Society, 1953 - ACS Publications
By application of chromatographic procedures, two previously unrecognized natural carbohydrate constituents of sugar beet juice havebeen isolated. One has been identified as myo-…
Number of citations: 94 pubs.acs.org
N Wakiuchi, R Shiomi, H Tamaki - Bioscience, biotechnology, and …, 2003 - jstage.jst.go.jp
… 4) Noguchi, K., Okuyama, K., Ohno, S., Hidano, T., Wakiuchi, N., Tarui, T., Tamaki, H., Kishihara, S., and Fujii, S., Molecular and crystal structure of galactinol dihydrate [1-O-(a-D-…
Number of citations: 9 www.jstage.jst.go.jp
B Shelton - 1963 - unsworks.unsw.edu.au
… of seed crystals of authentic galactinol dihydrate. In this way resolution was achieved, and a small yield (1.12%) of the naturally occurring isomer (XIII) was obtained. It has …
Number of citations: 3 unsworks.unsw.edu.au
E Larrainzar, S Wienkoop, C Scherling… - Molecular plant …, 2009 - Am Phytopath Society
Regulation of symbiotic nitrogen fixation (SNF) during drought stress is complex and not yet fully understood. In the present work, the involvement of nodule C and N metabolism in the …
Number of citations: 144 apsjournals.apsnet.org
RL Obendorf, RJ Górecki - Seed Science Research, 2012 - cambridge.org
Mature dry legume seeds may contain up to 30 different soluble carbohydrates. Sucrose is a major component of the total soluble carbohydrates; others include the raffinose family …
Number of citations: 73 www.cambridge.org
TL Hullar, F Smith - Archives of Biochemistry and Biophysics, 1966 - Elsevier
The neutral, water-soluble constituents of ammoniated rubber latex have been fractionated by chromatography on coconut charcoal. The principal compounds have been identified as 1-…
Number of citations: 7 www.sciencedirect.com

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